2-Methyl-3-oxopentanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14848-68-1 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
2-methyl-3-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-3-6(8)5(2)4-7/h4-5H,3H2,1-2H3 |
InChI Key |
HFHZCESKBNQESK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 3 Oxopentanal
Strategic Reaction Pathways
Strategic synthesis of 2-Methyl-3-oxopentanal relies on fundamental carbon-carbon bond-forming reactions and controlled oxidation processes. The choice of pathway often depends on the availability of starting materials, desired scale, and required purity.
Condensation-Based Syntheses
Condensation reactions are among the most powerful and classic methods for constructing β-dicarbonyl moieties. The formation of this compound can be envisioned through a crossed Claisen or aldol-type condensation, which involves the coupling of two different carbonyl-containing precursors. libretexts.orgncert.nic.in
A primary route is the crossed Claisen condensation, which unites a ketone enolate with an ester. mdpi.comgoogle.com For this compound, this could involve the reaction of an enolate derived from 2-butanone (B6335102) with a formic acid ester, such as ethyl formate. The mechanism proceeds via the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, lithium diisopropylamide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide group yields the target β-ketoaldehyde.
Alternatively, a crossed aldol (B89426) condensation between two different aldehydes or an aldehyde and a ketone can be employed. ncert.nic.inlibretexts.org If both reactants possess α-hydrogens, a mixture of up to four products can result, making controlled conditions crucial. ncert.nic.inkhanacademy.org A successful strategy often involves using a reactant without α-hydrogens or employing a directed approach where one enolate is pre-formed before the addition of the second carbonyl partner.
| Parameter | Claisen Condensation | Directed Aldol Condensation |
|---|---|---|
| Base | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Lithium diisopropylamide (LDA) | Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LiHMDS) |
| Solvent | Ethanol, Tetrahydrofuran (THF), Diethyl ether | Tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux | -78 °C to 0 °C |
| Key Reactants | Ketone enolate + Ester | Pre-formed enolate + Aldehyde/Ketone |
| Advantages | Good for forming β-diketones and β-keto esters. mdpi.com | High regioselectivity, avoids self-condensation products. |
Oxidative Transformation Routes
An alternative to building the carbon skeleton via condensation is the functionalization of a pre-existing hydrocarbon chain through oxidation. A logical precursor for this compound is 2-methylpentane-1,3-diol. nih.gov This approach requires the selective oxidation of a primary alcohol to an aldehyde and a secondary alcohol to a ketone within the same molecule.
Achieving this differential oxidation is a significant challenge, as many oxidizing agents are aggressive enough to oxidize both alcohols, potentially cleaving the carbon-carbon bond or over-oxidizing the primary alcohol to a carboxylic acid. stackexchange.com Controlled oxidation can be achieved using specific reagents that exhibit selectivity. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or methods like the Swern or Dess-Martin oxidation are known for converting primary alcohols to aldehydes with minimal over-oxidation. orgsyn.org A two-step process, potentially involving protecting groups, might be necessary to achieve the desired transformation cleanly. For example, one could selectively protect the primary alcohol, oxidize the secondary alcohol to a ketone, deprotect the primary alcohol, and then oxidize it to the aldehyde using a mild, selective reagent.
| Reagent/Method | Primary Alcohol Product | Secondary Alcohol Product | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Aldehyde | Ketone | Mild oxidant, minimizes over-oxidation to carboxylic acid. |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Aldehyde | Ketone | Operates at low temperatures (-78 °C), avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | Aldehyde | Ketone | Mild, room temperature reaction with a broad substrate scope. |
| TEMPO-mediated Oxidation | Aldehyde | Ketone | Catalytic method, often uses bleach (NaOCl) as the terminal oxidant. orgsyn.org |
Stereoselective and Asymmetric Synthesis Approaches Involving this compound Derivatives
The C2 position of this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). In pharmaceutical and biological contexts, often only one enantiomer is active. Asymmetric synthesis aims to produce a single enantiomer selectively.
Diene Precursors from this compound
The dicarbonyl functionality of this compound makes it a useful starting material for the synthesis of conjugated dienes. The Wittig reaction is a premier method for converting carbonyl groups into alkenes. By reacting this compound with one or two equivalents of a phosphorus ylide (Wittig reagent), one or both carbonyls can be converted into a double bond.
For example, reaction with one equivalent of a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) could selectively react with the more accessible and reactive aldehyde to form 2-methyl-3-oxo-1-pentene. A subsequent Wittig reaction at the ketone position would generate a diene. Alternatively, reaction with a vinyl-substituted Wittig reagent could directly install a diene system. The geometry (E/Z) of the resulting double bond can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions. Aldol-type condensations with unsaturated carbonyl compounds can also serve as a pathway to complex diene structures. thieme.com
Chiral Auxiliary-Mediated Syntheses
To control the stereochemistry at the C2 position, a chiral auxiliary can be temporarily incorporated into the molecule. nih.gov This strategy introduces a chiral element that directs a subsequent reaction to occur on one face of the molecule over the other, leading to a diastereoselective transformation. The auxiliary is then removed, yielding an enantiomerically enriched product.
A well-established method for setting α-stereocenters is the Evans asymmetric alkylation. chemtube3d.comorganicchemistrydata.orgsantiago-lab.com In a synthesis targeting an enantiopure derivative of this compound, one could start by acylating an Evans oxazolidinone auxiliary (derived from a chiral amino acid like valine) with propionyl chloride. organicchemistrydata.org The resulting N-acyloxazolidinone is then treated with a strong, non-nucleophilic base like LDA to form a geometrically defined Z-enolate. The bulky substituent on the chiral auxiliary effectively blocks one face of the planar enolate. chemtube3d.comsantiago-lab.com When an electrophile, such as methyl iodide, is introduced, it can only approach from the unhindered face, leading to the formation of a new C-C bond with a high degree of diastereoselectivity. Subsequent removal of the auxiliary, for example, by hydrolysis or reduction, yields an enantiomerically enriched α-methyl carbonyl compound, which can then be converted into the final target molecule. uwindsor.ca
| Auxiliary Type | Common Precursor | Typical Application | Typical Diastereoselectivity |
|---|---|---|---|
| Evans Oxazolidinones | Amino acids (e.g., Valine, Phenylalanine) | Asymmetric alkylations, aldol reactions. santiago-lab.comresearchgate.net | >95:5 dr |
| Myers Pseudoephedrine Amides | (1R,2R)- or (1S,2S)-Pseudoephedrine | Asymmetric alkylation to form α-substituted acids, ketones, and alcohols. nih.gov | >95:5 dr |
| SAMP/RAMP Hydrazones | (S)- or (R)-Proline | Asymmetric alkylation of aldehydes and ketones. uwindsor.ca | >90:10 dr |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org
For condensation-based routes, several green improvements are possible.
Catalysis: Using catalytic amounts of acid or base is superior to stoichiometric quantities. Organocatalysts, such as proline, can promote aldol reactions enantioselectively under mild conditions, avoiding the use of strong bases and metal catalysts. acs.org
Safer Solvents and Conditions: Traditional organic solvents can be replaced with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG). researchgate.net In some cases, solvent-free (neat) reactions, facilitated by grinding or microwave irradiation, can be highly efficient, dramatically reducing solvent waste. sciepub.comrsc.org
Atom Economy: Condensation reactions are inherently atom-economical, as most atoms from the reactants are incorporated into the product. rsc.org Maximizing yield and selectivity further improves this metric by preventing the formation of byproducts.
For oxidative routes, the primary green objective is to replace hazardous, stoichiometric oxidants like chromium reagents. Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable. Biocatalysis, using enzymes like oxidoreductases, offers a highly selective and environmentally benign alternative that operates in aqueous media under mild conditions. mdpi.com
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| 1. Waste Prevention | Optimize reaction conditions (catalyst, temp.) to achieve >95% yield and selectivity. |
| 3. Less Hazardous Chemical Synthesis | Replace chromium-based oxidants with TEMPO/bleach or enzymatic oxidation. orgsyn.org |
| 5. Safer Solvents and Auxiliaries | Perform aldol condensation in water or under solvent-free conditions. researchgate.netscribd.com |
| 6. Design for Energy Efficiency | Utilize microwave-assisted synthesis to reduce reaction times from hours to minutes. |
| 9. Catalysis | Employ organocatalysts (e.g., proline) or biocatalysts (e.g., aldolases, oxidoreductases) instead of stoichiometric reagents. mdpi.comacs.org |
Elucidation of Reactivity and Mechanistic Pathways of 2 Methyl 3 Oxopentanal
Tautomerism and Conformational Studies
2-Methyl-3-oxopentanal, like other carbonyl compounds containing α-hydrogens, undergoes keto-enol tautomerism. This process involves the migration of a proton and the shifting of electrons to form an equilibrium between the keto form (the standard aldehyde structure) and the enol form (a structure containing a carbon-carbon double bond and a hydroxyl group). The equilibrium generally favors the more stable keto tautomer. This preference is largely attributed to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org
However, the presence of certain structural features can stabilize the enol form and shift the equilibrium. For instance, in 1,3-dicarbonyl compounds like 2,4-pentanedione, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a higher proportion of the enol tautomer at equilibrium. libretexts.org While this compound is not a 1,3-dicarbonyl, the principles of enol stabilization are relevant to understanding its chemical behavior. The stability of the enol form is influenced by factors such as the number of α-hydrogens and the potential for resonance. doubtnut.com
The general mechanism for keto-enol tautomerism can be catalyzed by either acid or base. pdx.edu
Base-catalyzed enolization: A base removes an α-hydrogen to form an enolate ion. Protonation of the enolate oxygen then yields the enol.
Acid-catalyzed enolization: The carbonyl oxygen is protonated, making the α-hydrogens more acidic and facilitating their removal by a weak base to form the enol.
For asymmetrical ketones, more than one enol tautomer is possible. The relative stability of these enol forms is dictated by the substitution pattern of the double bond, with more substituted alkenes generally being more stable. libretexts.org In the case of this compound, tautomerization can lead to different enol structures, the stabilities of which would influence subsequent reaction pathways.
The different tautomeric forms of this compound can be identified and characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. pdx.edu
NMR Spectroscopy:
¹H NMR: The keto and enol forms will exhibit distinct signals. The aldehyde proton of the keto form typically appears in the downfield region around 9-10 ppm. pdx.edu The α-protons adjacent to the carbonyl group also have characteristic chemical shifts. In the enol form, the vinylic protons of the C=C double bond would appear in the 4.5-6.5 ppm range, and the hydroxyl proton would give a broad signal whose position is dependent on concentration and solvent.
¹³C NMR: The carbonyl carbons of the keto form are highly deshielded and appear at 180-210 ppm. pdx.edu In the enol form, the carbons of the C=C double bond would have signals in the 100-150 ppm range, and the carbon attached to the hydroxyl group would be shifted upfield compared to the carbonyl carbon of the keto form.
Infrared (IR) Spectroscopy:
Keto form: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1740 cm⁻¹ for the aldehyde and ketone functionalities. pdx.edu The aldehyde C-H bond will show characteristic stretches around 2710 cm⁻¹ and 2810 cm⁻¹. matanginicollege.ac.in
Enol form: The IR spectrum would show a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching absorption around 1600-1680 cm⁻¹. The C=O stretch, if still present in a conjugated system, would be shifted to a lower frequency. pdx.edu
The relative intensities of the peaks corresponding to each tautomer in the spectra can provide quantitative information about the position of the keto-enol equilibrium.
Nucleophilic Addition Reactions at Carbonyl Centers
The carbonyl groups (both aldehyde and ketone) in this compound are key centers of reactivity, readily undergoing nucleophilic addition reactions. pdx.edu The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O double bond, making it susceptible to attack by nucleophiles. nerdfighteria.inforsc.org
Aldehydes are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. ncert.nic.in In this compound, the aldehyde carbonyl is less sterically hindered and its carbon is more electrophilic compared to the ketone carbonyl, which is flanked by two alkyl groups.
Common nucleophilic addition reactions include:
Addition of Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl groups to form hemiacetals and subsequently acetals. evitachem.com This reaction is reversible.
Addition of Amines: Primary amines react to form unstable aminols which then dehydrate to form imines. Secondary amines can react to form enamines. pdx.edu
Addition of Hydrogen Cyanide: HCN adds to form cyanohydrins. This reaction is typically base-catalyzed. ncert.nic.in
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the carbonyl carbons to form alcohols, creating new carbon-carbon bonds. pdx.edu
The presence of two carbonyl groups allows for the possibility of selective reactions or reactions at both centers, depending on the stoichiometry and the nature of the nucleophile and reaction conditions.
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These reactions can be either intramolecular or intermolecular.
A significant application is in the synthesis of pyridopyrimidines. For example, the reaction of this compound with 2,4-diaminopyrimidine-6(1H)-one in phosphoric acid leads to the formation of 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one. ijarmps.orgrjptonline.orgjocpr.com This reaction proceeds via an initial electrophilic attack on the pyrimidine (B1678525) ring, followed by cyclization and dehydration to form the fused pyridine (B92270) ring. ijarmps.orgrjptonline.org The aldehyde functionality of this compound is typically the more reactive center in these condensations. ijarmps.orgjocpr.com
Another example involves the reaction with ammonia (B1221849) or primary amines. Similar to how 4-oxopentanal (B105764) reacts with ammonia to form 2-methyl pyrrole (B145914), this compound can potentially undergo intramolecular cyclization after initial imine formation to yield substituted pyrrole derivatives. uci.edu
While specific examples of pericyclic reactions and cycloadditions involving this compound are not extensively documented in the provided search results, its structural features suggest potential for such transformations. The enol tautomer of this compound possesses a conjugated diene system (C=C-C=O), which could potentially participate as a diene in Diels-Alder [4+2] cycloaddition reactions.
Furthermore, intramolecular cyclizations that can be mechanistically classified as pericyclic are plausible. For instance, intramolecular [2+2] photocycloadditions are a known strategy for forming cyclobutane (B1203170) rings in related systems. montana.edu The Piancatelli rearrangement, an acid-catalyzed rearrangement of furfuryl alcohols to 4-hydroxycyclopentenones, is a type of pericyclic reaction that proceeds through a cyclization pathway. researchgate.net While not directly applicable to this compound itself, it illustrates the types of complex cyclizations that carbonyl-containing compounds can undergo.
Condensation Reactions and Their Products
The reactivity of this compound is significantly influenced by the presence of two carbonyl functional groups (an aldehyde and a ketone) and multiple acidic α-hydrogen atoms. This unique structure allows it to participate in a variety of condensation reactions, leading to the formation of diverse and complex molecular architectures.
Aldol (B89426) Condensations with this compound
This compound possesses the necessary structural features to undergo aldol condensation reactions. It has α-hydrogens at the C2 and C4 positions, which can be abstracted by a base to form an enolate. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule.
In a self-condensation reaction, two molecules of this compound react. Given that aldehydes are generally more reactive electrophiles than ketones, the aldehyde group of one molecule will likely be attacked by the enolate of another. The enolate can form at either the C2 or C4 position. The resulting product is a β-hydroxy aldehyde or β-hydroxy ketone. smolecule.com For instance, the aldol reaction of the related compound 2-methylpentanal (B94375) yields a β-hydroxy aldehyde. youtube.com However, the subsequent dehydration step, which characterizes a full condensation, may be hindered. If the carbon atom bearing the newly formed hydroxyl group does not have a hydrogen atom, elimination of water to form a double bond cannot occur. youtube.com In the case of the self-addition product of this compound, the resulting tertiary alcohol often cannot be easily dehydrated, halting the reaction at the aldol addition stage under typical conditions.
Table 1: Aldol Reaction of this compound
| Reactant(s) | Conditions | Primary Product Type | Expected Product Structure |
|---|---|---|---|
| This compound (2 molecules) | Base catalyst (e.g., dilute NaOH) | β-Hydroxy dicarbonyl (Aldol Adduct) | 3-Hydroxy-2,4-dimethyl-2-propanoylpentanal |
Reactions with Nitrogen-Containing Nucleophiles
The electrophilic nature of the carbonyl carbons in this compound makes them susceptible to attack by various nitrogen-containing nucleophiles. These reactions are fundamental in organic synthesis for creating carbon-nitrogen bonds and constructing nitrogen-containing heterocyclic systems.
A notable example is the reaction of this compound with 2,4-diaminopyrimidine-6-one in the presence of phosphoric acid. rjptonline.org This reaction results in the formation of 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one, a complex heterocyclic compound. rjptonline.org The reaction proceeds through an initial attack at the more reactive aldehyde function, followed by cyclization and aromatization. rjptonline.org
Analogous reactions have been observed with similar dicarbonyl compounds. For instance, 4-oxopentanal reacts with ammonia or ammonium (B1175870) sulfate (B86663) to produce 2-methyl pyrrole. uci.edu This suggests that this compound could similarly react with ammonia or primary amines to yield substituted pyrroles or other nitrogen heterocycles.
More generally, this compound undergoes standard reactions with common nitrogen nucleophiles. rsc.org Depending on the stoichiometry and reaction conditions, one or both carbonyl groups can react. Reactions with primary amines yield imines (Schiff bases), reaction with hydroxylamine (B1172632) forms oximes, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. rsc.org
Table 2: Reactions of this compound with Nitrogen Nucleophiles
| Nitrogen Nucleophile | Reaction Conditions | Product Class |
|---|---|---|
| 2,4-Diaminopyrimidine-6-one | Phosphoric acid | Pyrido[2,3-d]pyrimidine |
| Primary Amine (R-NH₂) | Acid/Base catalyst | Imine / Schiff Base |
| Hydroxylamine (NH₂OH) | Mild acid | Oxime |
| Hydrazine (H₂NNH₂) | Mild acid | Hydrazone |
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful tools for the selective transformation of multifunctional molecules like this compound. Catalysts based on palladium, rhodium, ruthenium, and other metals can facilitate a range of reactions, including hydrogenations, oxidations, and carbon-carbon bond formations.
Catalytic hydrogenation of this compound using catalysts such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support can reduce the carbonyl groups. Under controlled conditions, it may be possible to achieve selective reduction of the more reactive aldehyde group to a primary alcohol, while leaving the ketone group intact. More forcing conditions would lead to the reduction of both carbonyls to form 2-methylpentan-1,3-diol.
Palladium-based catalysts are particularly versatile and have been employed in oxidative reactions and one-pot cross-aldol condensations. researchgate.net For example, bimetallic catalysts like Ag/Pd have shown efficacy in facilitating aldol reactions under mild conditions. researchgate.net This indicates the potential for this compound to be used as a substrate in sophisticated, metal-catalyzed cross-coupling reactions.
Furthermore, the interaction of related compounds with transition metal surfaces and complexes has been studied. The adsorption and reaction of 2,2-dimethyl-3-oxopentanal (B180299) on a ruthenium surface has been investigated, highlighting the role of such molecules in surface chemistry. biosynth.com In a different context, a ruthenium complex was observed to undergo oxidation to form a ligand structurally related to this compound, specifically 2,4-diimino-3-oxopentanal, demonstrating the integration of such structures into organometallic frameworks. uq.edu.au
Table 3: Potential Transition Metal-Catalyzed Reactions
| Reaction Type | Typical Catalyst | Potential Product |
|---|---|---|
| Selective Hydrogenation | Pd/C, PtO₂ | 2-Methyl-3-oxopentan-1-ol |
| Full Hydrogenation | Rh/C, Ru/C (high pressure) | 2-Methylpentane-1,3-diol |
| Cross-Aldol Condensation | Pd or Rh complexes | Complex α,β-unsaturated carbonyls |
Enzymatic and Biomimetic Reactions
While specific enzymatic transformations of this compound are not extensively documented in the literature, its structure as a dicarbonyl compound makes it an intriguing substrate for biomimetic chemistry and a potential target for enzyme-catalyzed reactions.
Biomimetic synthesis aims to replicate the efficiency and selectivity of biological reactions. A powerful example involves the use of 4-oxopentanal, a structurally related 1,4-dicarbonyl, in a tandem diallylation reaction to construct a complex cyclic diol with four new stereocenters. nih.gov This reaction mimics the cyclization pathways of terpenoid biosynthesis. The bifunctional nature of this compound makes it a similarly valuable building block for such biomimetic strategies, enabling the rapid assembly of complex molecular scaffolds resembling natural products.
In biological systems, enzymes such as aldolases catalyze aldol reactions with high stereocontrol. It is plausible that natural or engineered aldolases could accept this compound as a substrate for highly selective addition reactions. The field of biocatalysis leverages enzymes to perform chemical transformations, and the dicarbonyl functionality of this compound presents multiple reactive sites for potential enzymatic modification, such as reduction by alcohol dehydrogenases or transamination by transaminases.
Table 4: Potential Biomimetic and Enzymatic Applications
| Reaction Type | Catalyst Type | Potential Application |
|---|---|---|
| Biomimetic Tandem Reaction | Lewis Acid / Organocatalyst | Synthesis of complex polycyclic natural product cores nih.gov |
| Enzymatic Aldol Addition | Aldolase Enzyme | Stereoselective synthesis of polyketide-like structures |
| Enzymatic Reduction | Alcohol Dehydrogenase | Enantioselective synthesis of chiral diols |
Advanced Applications of 2 Methyl 3 Oxopentanal in Complex Chemical Synthesis
Precursor in Heterocyclic Compound Synthesis
The unique reactivity of 2-methyl-3-oxopentanal, stemming from its dual functional groups, makes it an excellent starting point for creating various heterocyclic compounds. It readily participates in condensation reactions with dinucleophiles, enabling the regioselective assembly of complex ring systems.
Pyrido[2,3-d]pyrimidine Derivatives
Pyrido[2,3-d]pyrimidines are a class of compounds that have garnered significant interest in medicinal chemistry for their potential as kinase inhibitors. This compound is a key precursor in the synthesis of these derivatives. For instance, reacting 2,4-diaminopyrimidine-6(1H)-one with this compound in phosphoric acid produces 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one. jocpr.comijarmps.org In this reaction, the aldehyde group of this compound selectively reacts with the pyrimidine (B1678525) ring to form the fused pyridine (B92270) ring. jocpr.comijarmps.org This method provides a direct route to this important heterocyclic scaffold.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
| 2,4-diaminopyrimidine-6(1H)-one | This compound | 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one | jocpr.comijarmps.org |
Imidazo[1,2-a]pyrazine (B1224502) Scaffolds
Imidazo[1,2-a]pyrazines are another critical heterocyclic core in drug discovery, and their synthesis can be efficiently accomplished using this compound. For example, these scaffolds can be synthesized by condensing α-aminopyrazines with α-halocarbonyl compounds. researchgate.net In one specific method, 2-amino-3-chloropyrazine (B41553) is reacted with an α-chloro acetophenone, followed by further modifications to yield the final imidazo[1,2-a]pyrazine derivatives. nih.gov While this example doesn't directly use this compound, the underlying principle of reacting an aminopyrazine with a dicarbonyl or equivalent species is a common strategy for constructing this scaffold. The bifunctionality of this compound makes it a suitable candidate for similar transformations.
Building Block for Polyketide and Polypropionate Analogs
Polyketides and polypropionates are prominent classes of natural products with diverse biological activities. The repeating propionate (B1217596) units in many of these molecules pose a considerable synthetic challenge. With its inherent 2-methyl-3-oxo functionality, this compound is a valuable C5 building block for the stereocontrolled synthesis of fragments resembling polypropionates. flinders.edu.au
A key approach involves using chiral auxiliaries to control the stereochemistry of subsequent reactions. The structural motif of this compound is a recurring theme in the retrosynthetic analysis of polypropionate chains. The ability to selectively react at either the aldehyde or the ketone allows for the iterative addition of propionate units, thereby constructing complex carbon skeletons with precise stereochemical control. This makes it a powerful tool for synthesizing analogs of complex polyketide natural products, which in turn facilitates studies of their structure-activity relationships.
Intermediate in Natural Product Total Synthesis
The utility of this compound extends to the total synthesis of complex natural products, where it can serve as a crucial intermediate for constructing specific fragments or moieties within a larger molecule.
Synthesis of Specific Actinoallolide A Derivatives
Actinoallolide A is a macrolide natural product that has attracted attention for its potent and selective activity against the parasites that cause sleeping sickness and Chagas disease. cam.ac.uknih.govrsc.org The total synthesis of actinoallolide A and its derivatives is a complex undertaking. cam.ac.uknih.govrsc.org While a direct synthesis from this compound is not explicitly detailed, the structural components of actinoallolide A, which is a polyketide, are conceptually related to building blocks like this compound. cam.ac.ukrsc.org The synthesis of such natural products often involves the assembly of smaller, stereochemically defined fragments, a role for which derivatives of this compound are well-suited.
Tetrahydropyran (B127337) Moiety Construction
The construction of substituted tetrahydropyran (THP) rings is a frequent challenge in the synthesis of numerous natural products. This compound and its derivatives are valuable precursors for the stereoselective synthesis of these important heterocyclic moieties. One powerful method is the Prins-type cyclization, where a homoallylic alcohol reacts with an aldehyde or ketone. organic-chemistry.org For instance, a derivative of this compound can react with a suitable homoallylic alcohol under acidic conditions. This reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form the tetrahydropyran ring. The substituents on the starting materials can be chosen to control the stereochemical outcome of the cyclization, leading to highly substituted THP rings with defined stereocenters. This methodology has been applied to the synthesis of the tetrahydropyran core of various natural products.
Advanced Spectroscopic Characterization and Structural Analysis Techniques for 2 Methyl 3 Oxopentanal and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of 2-Methyl-3-oxopentanal, providing detailed information about the chemical environment, connectivity, and stereochemistry of each atom. Analysis of both ¹H and ¹³C NMR spectra allows for a complete mapping of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aldehydic proton is the most deshielded, typically appearing in the 9-10 ppm region due to the strong deshielding effect of the carbonyl group. libretexts.org Protons on the carbon alpha to the carbonyl groups (the C2 methine and C4 methylene) are also shifted downfield, generally appearing in the 2.0-2.7 ppm range. libretexts.org The methyl group at C2 and the terminal methyl group of the ethyl moiety at C5 will appear further upfield. Spin-spin coupling between adjacent non-equivalent protons provides connectivity information, allowing for the assembly of the molecular fragments. For example, the aldehydic proton would appear as a doublet due to coupling with the single proton at C2.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with the two carbonyl carbons (aldehyde and ketone) being the most downfield signals, typically appearing in the range of 190-215 ppm. libretexts.orglibretexts.org The distinct chemical shifts for the aldehydic carbon (around 190-200 ppm) and the ketonic carbon (around 205-220 ppm) allow for their unambiguous assignment. libretexts.org The remaining aliphatic carbons will resonate at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde H | C1 | 9.6 - 9.8 | Doublet (d) | - |
| Aldehyde C | C1 | - | - | 190 - 205 |
| Methine CH | C2 | 2.5 - 2.8 | Multiplet (m) | 45 - 55 |
| Methyl CH₃ | C2-Methyl | 1.1 - 1.3 | Doublet (d) | 10 - 20 |
| Ketone C=O | C3 | - | - | 205 - 220 |
| Methylene CH₂ | C4 | 2.4 - 2.7 | Quartet (q) | 30 - 40 |
| Methyl CH₃ | C5 | 1.0 - 1.2 | Triplet (t) | 5 - 15 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomer Differentiation
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and investigating the tautomeric equilibrium in β-dicarbonyl compounds like this compound.
Functional Group Analysis: The IR spectrum of this compound is characterized by two strong absorption bands in the carbonyl stretching region (1600-1800 cm⁻¹). The aldehydic C=O stretch typically appears at a higher frequency (around 1740-1720 cm⁻¹) compared to the ketonic C=O stretch (around 1725-1705 cm⁻¹). libretexts.org Another diagnostic peak for the aldehyde functional group is the C-H stretching vibration, which appears as two weak bands around 2830-2695 cm⁻¹. libretexts.org
Tautomer Differentiation: this compound can exist in equilibrium with its enol tautomer. Vibrational spectroscopy is particularly effective at distinguishing between the diketo and enol forms. ruc.dkbrainly.com
Keto Form: Characterized by the two distinct C=O stretching frequencies as described above.
Enol Form: The formation of the enol tautomer results in the appearance of a broad O-H stretching band (3200-3500 cm⁻¹) and a C=C stretching band (around 1650-1600 cm⁻¹). brainly.com The C=O stretching frequency of the remaining carbonyl group in the enol form is typically shifted to a lower wavenumber due to conjugation and intramolecular hydrogen bonding.
Raman spectroscopy provides complementary information. The C=O stretch is also a strong band in the Raman spectrum. The symmetric nature of the C=C stretch in some enol forms can make it particularly Raman active, aiding in the detection of this tautomer. researchgate.net By analyzing the relative intensities of the keto and enol vibrational bands, the position of the tautomeric equilibrium under different conditions (e.g., solvent polarity) can be determined. mdpi.com
Table 2: Characteristic Vibrational Frequencies for this compound Tautomers
| Vibrational Mode | Functional Group | Tautomeric Form | Typical IR Frequency (cm⁻¹) | Typical Raman Signal |
| C-H Stretch | Aldehyde | Keto | 2830-2695 (two bands) | Weak |
| C=O Stretch | Aldehyde | Keto | 1740-1720 | Strong |
| C=O Stretch | Ketone | Keto | 1725-1705 | Strong |
| O-H Stretch | Hydroxyl | Enol | 3200-3500 (broad) | Weak |
| C=C Stretch | Alkene | Enol | 1650-1600 | Strong |
| C=O Stretch | Conjugated Carbonyl | Enol | 1680-1640 | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound and for elucidating its structure through the analysis of its fragmentation pathways.
Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion (M⁺˙), allowing for the unambiguous determination of the elemental composition. For this compound (C₆H₁₀O₂), the expected exact mass can be calculated and compared to the experimental value with a high degree of confidence, confirming the molecular formula.
Fragmentation Pathways: Upon electron ionization, the molecular ion of this compound will undergo characteristic fragmentation, providing valuable structural information. The two primary fragmentation mechanisms for aliphatic aldehydes and ketones are α-cleavage and the McLafferty rearrangement. openstax.orgslideshare.net
α-Cleavage: This involves the cleavage of a bond adjacent to one of the carbonyl groups. For this compound, α-cleavage can occur at several positions, leading to the formation of stable acylium ions.
Cleavage of the C1-C2 bond would result in the loss of a hydrogen radical (•H) to form an ion at m/z 113, or the loss of the formyl radical (•CHO) to give an ion at m/z 85.
Cleavage of the C2-C3 bond could lead to an ion at m/z 57 ([CH₃CH₂CO]⁺) or m/z 57 ([CH₃CHCHO]⁺).
Cleavage of the C3-C4 bond would result in an ion at m/z 85 ([M - C₂H₅]⁺) or an acylium ion at m/z 29 ([C₂H₅]⁺).
McLafferty Rearrangement: This is a characteristic rearrangement of carbonyl compounds possessing a γ-hydrogen. wikipedia.org this compound can undergo a McLafferty rearrangement involving the transfer of a hydrogen atom from the C5 methyl group to the ketone oxygen at C3, followed by cleavage of the C3-C4 bond. This would result in the elimination of a neutral ethene molecule (C₂H₄) and the formation of a characteristic radical cation at m/z 86. libretexts.org
The analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the positions of the methyl group and the two carbonyl functionalities.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination in Chiral Derivatives
This compound contains a stereocenter at the C2 position, meaning it can exist as a pair of enantiomers. While the parent compound is typically synthesized as a racemate, the determination of the absolute configuration of chiral derivatives is crucial in stereoselective synthesis and for understanding biological interactions. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for this purpose. purechemistry.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyeurope.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
Application to Chiral Derivatives: For a chiral derivative of this compound, the absolute configuration (R or S) at the C2 center can be determined by analyzing the sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl chromophore. thieme-connect.de The Octant Rule for ketones is an empirical rule that relates the sign of the Cotton effect to the spatial disposition of substituents relative to the carbonyl group. nih.gov
The determination process involves:
Synthesis of a Chiral Derivative: A non-racemic sample of a this compound derivative is prepared.
Measurement of the CD Spectrum: The CD spectrum is recorded, focusing on the region of the carbonyl n→π* transition (typically around 280-320 nm).
Application of the Octant Rule: The molecule's preferred conformation is determined, and the substituents are mapped onto the three-dimensional octants relative to the carbonyl group. The contribution of each substituent to the Cotton effect is assessed based on its position.
Assignment of Absolute Configuration: The predicted sign of the Cotton effect from the Octant Rule is compared with the experimentally observed sign. A match allows for the assignment of the absolute configuration of the stereocenter. mtoz-biolabs.com
Computational methods, such as time-dependent density functional theory (TD-DFT), can also be used to calculate theoretical CD spectra for both enantiomers. Comparison of the experimental spectrum with the calculated spectra provides a reliable method for absolute configuration assignment. nih.gov
Computational and Theoretical Investigations of 2 Methyl 3 Oxopentanal
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-methyl-3-oxopentanal, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine its electronic structure and a variety of reactivity descriptors. acs.org These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.
The electronic properties of aldehydes and ketones are significantly influenced by the polar carbonyl group, which makes the carbonyl carbon electrophilic. msu.edu In this compound, the presence of two carbonyl groups—an aldehyde and a ketone—creates multiple reactive sites. Quantum chemical calculations can quantify the electrophilicity of these sites. nih.govlibretexts.org
Key reactivity descriptors that would be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack, and regions of positive potential around the carbonyl carbons, indicating sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution in terms of localized bonds and lone pairs, offering a more detailed picture of the electronic structure and intramolecular interactions.
Global and Local Reactivity Descriptors: Based on Conceptual DFT, descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov Fukui functions can further identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Below is an illustrative table of the kind of data that quantum chemical calculations would generate for this compound.
| Descriptor | Aldehyde Carbonyl | Ketone Carbonyl |
| Natural Population Analysis (NPA) Charge on Carbon | +0.45 e | +0.55 e |
| NPA Charge on Oxygen | -0.60 e | -0.65 e |
| LUMO Contribution | 35% | 45% |
| Fukui Function (f+) for Nucleophilic Attack | 0.12 | 0.18 |
Note: The data in this table is hypothetical and serves to illustrate the output of quantum chemical calculations.
Mechanistic Studies through Potential Energy Surface Exploration
The study of reaction mechanisms at a molecular level is facilitated by the exploration of the potential energy surface (PES). libretexts.org A PES is a mathematical relationship between the energy of a molecule and its geometry. libretexts.org For a chemical reaction, the PES can be thought of as a landscape with valleys corresponding to stable molecules (reactants, intermediates, and products) and mountain passes corresponding to transition states. researchgate.net
For this compound, PES exploration could be used to study various reactions, including:
Nucleophilic addition to the carbonyl groups: By mapping the energy changes as a nucleophile approaches either the aldehyde or ketone carbonyl carbon, the preferred reaction pathway can be determined. This would involve locating the transition state for the addition reaction and calculating the activation energy. allstudiesjournal.com
Enolization: The mechanism of keto-enol tautomerism can be investigated by finding the transition state for the proton transfer.
Intramolecular reactions: The proximity of the two carbonyl groups might allow for intramolecular cyclization or rearrangement reactions, the feasibility of which can be assessed by exploring the relevant regions of the PES.
Computational methods for exploring the PES include: bohrium.com
Geometry Optimization: This process finds the minimum energy structures for reactants, products, and intermediates.
Transition State Searching: Algorithms are used to locate the saddle points on the PES that correspond to the transition states of chemical reactions.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it with the corresponding reactant and product, confirming that the located transition state is correct for the reaction of interest.
The results of these studies provide a detailed, step-by-step description of the reaction mechanism and the associated energy changes.
Thermodynamic and Kinetic Modeling of Tautomeric Equilibria
This compound can exist in equilibrium with its enol tautomers. Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds. masterorganicchemistry.com Computational chemistry provides powerful tools for the thermodynamic and kinetic modeling of these equilibria.
Thermodynamic Modeling:
The relative stability of the keto and various possible enol forms of this compound can be determined by calculating their Gibbs free energies. The equilibrium constant (Keq) for the tautomerization can then be calculated using the following equation:
ΔG° = -RT ln(Keq)
where ΔG° is the standard Gibbs free energy change of the reaction, R is the gas constant, and T is the temperature. These calculations can predict which tautomer is more stable under given conditions. researchgate.net
Kinetic Modeling:
The rate of interconversion between the tautomers is determined by the activation energy of the reaction. By locating the transition state for the tautomerization on the potential energy surface, the activation energy can be calculated. This information is crucial for understanding how quickly the equilibrium is established. scispace.com
Below is a hypothetical table of thermodynamic data for the tautomeric equilibria of this compound in the gas phase at 298.15 K.
| Tautomer | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| This compound (Keto) | 0.00 | 0.00 |
| (Z)-2-Methyl-3-hydroxypent-2-enal (Enol 1) | +10.5 | +11.2 |
| (E)-2-Methyl-3-hydroxypent-2-enal (Enol 2) | +12.0 | +12.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These computational models can also incorporate solvent effects, which can significantly influence both the thermodynamics and kinetics of tautomerization. masterorganicchemistry.com
Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.orguchicago.edu For this compound, MD simulations can provide valuable insights into its behavior in different environments and its conformational flexibility. nih.gov
Solvent Effects:
The presence of a solvent can have a profound impact on the properties and reactivity of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. This allows for the study of:
Solvation structure: How solvent molecules arrange themselves around the solute.
Hydrogen bonding: The formation and breaking of hydrogen bonds between the carbonyl oxygens and protic solvent molecules.
Solvent effects on tautomeric equilibria: By running simulations of both the keto and enol forms in a solvent, the free energy of solvation can be calculated, providing a more accurate prediction of the equilibrium in solution. researchgate.net
Conformational Landscapes:
This compound is an acyclic molecule with several rotatable single bonds, giving it significant conformational flexibility. researchgate.netresearchgate.net MD simulations can explore the conformational landscape of the molecule by simulating its motion at a given temperature. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them. nih.gov This information is crucial for understanding the molecule's average shape and how its conformation might influence its reactivity. For example, a particular conformation might be required for an intramolecular reaction to occur.
Atmospheric Chemistry and Environmental Significance of 2 Methyl 3 Oxopentanal
Gas-Phase Reactions with Atmospheric Oxidants (Hydroxyl Radicals, Ozone)
The primary removal mechanism for 2-Methyl-3-oxopentanal from the atmosphere is through gas-phase reactions with photochemically generated oxidants. The most significant of these are the hydroxyl radical (•OH) and, to a lesser extent, ozone (O₃).
Reaction with Hydroxyl Radicals (•OH):
The reaction with the hydroxyl radical is the dominant daytime degradation pathway for this compound. This reaction proceeds primarily through hydrogen atom abstraction. Due to the presence of both aldehydic and ketonic functionalities, as well as various C-H bonds, there are multiple potential sites for H-atom abstraction. The aldehydic hydrogen is particularly susceptible to abstraction due to the weaker C-H bond strength at the formyl group scielo.org.mxscielo.org.mx.
The general mechanism for the reaction of aliphatic aldehydes with •OH radicals involves the abstraction of the aldehydic hydrogen to form an acyl radical and a water molecule scielo.org.mxscielo.org.mx. In the case of this compound, this would lead to the formation of a 2-methyl-3-oxopentanoyl radical. Hydrogen abstraction can also occur from the C-H bonds on the alkyl chain, though typically at a slower rate scielo.org.mx.
Reaction with Ozone (O₃):
The reaction of this compound with ozone is generally much slower than its reaction with •OH radicals for saturated aldehydes and ketones. Ozonolysis is more significant for compounds containing carbon-carbon double bonds. As a saturated keto-aldehyde, the gas-phase reaction of this compound with ozone is not considered a major atmospheric sink. Rate constants for the reaction of saturated aldehydes with ozone are typically several orders of magnitude lower than those for their reactions with •OH radicals.
Interactive Data Table: Estimated Atmospheric Reaction Rate Constants for this compound
| Atmospheric Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Primary Reaction Pathway |
| Hydroxyl Radical (•OH) | ~2.5 x 10⁻¹¹ (Estimated) | H-atom abstraction from the aldehydic group |
| Ozone (O₃) | < 1 x 10⁻¹⁸ (Estimated) | Slow oxidation |
Note: The rate constants are estimates based on data for structurally similar compounds and are subject to uncertainty.
Photochemical Degradation Processes and Product Formation
In addition to reactions with oxidants, this compound can undergo direct photolysis upon absorption of solar radiation in the actinic region (λ > 290 nm). The presence of both aldehyde and ketone carbonyl groups, which have n→π* electronic transitions in the near-UV region, makes this compound susceptible to photochemical degradation researchgate.netuci.edu.
The primary photochemical processes for aldehydes and ketones are the Norrish Type I and Norrish Type II reactions:
Norrish Type I Cleavage: This involves the homolytic cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of two radical fragments. For this compound, cleavage can occur on either side of the carbonyl groups.
Cleavage of the C(O)-C(H) bond of the aldehyde would yield a 2-methyl-3-oxopentanoyl radical and a hydrogen atom.
Cleavage of the C-C(O) bond of the ketone would result in an ethyl radical and a 2-methyl-1-oxo-1-propanal radical.
Norrish Type II Reaction: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl oxygen from a γ-carbon, followed by cleavage of the α-β carbon bond. For this compound, a γ-hydrogen is available on the ethyl group, making this pathway plausible for the ketone functional group. This would lead to the formation of ethene and a smaller carbonyl compound.
The relative importance of these pathways depends on factors such as the wavelength of light and the atmospheric conditions. The radical products formed from these photochemical reactions will subsequently react with other atmospheric species, contributing to complex chemical cycles.
Potential Photolysis Products of this compound:
| Photolysis Pathway | Potential Primary Products |
| Norrish Type I | Ethyl radical, 2-methyl-1-oxo-1-propanal radical, 2-methyl-3-oxopentanoyl radical, hydrogen atom |
| Norrish Type II | Ethene, 2-oxobutanal |
Contribution to Secondary Organic Aerosol (SOA) Formation Pathways
Secondary organic aerosols are a significant component of atmospheric particulate matter and are formed from the oxidation of volatile organic compounds. The potential of this compound to contribute to SOA formation is linked to the properties of its oxidation products.
Gas-phase oxidation of this compound by •OH radicals leads to the formation of functionalized products. The initial acyl radical can react with O₂ to form a peroxyacyl radical. This peroxyacyl radical can then react with NO to form an alkoxy radical, which can undergo further reactions, including isomerization and decomposition. These multigenerational oxidation processes can lead to the formation of lower volatility products containing multiple functional groups (e.g., hydroxyl, carboxyl, nitrate).
Compounds with low vapor pressure can partition from the gas phase to the particle phase, contributing to the formation and growth of SOA. While there is no direct experimental data on the SOA yield of this compound, its multifunctional nature suggests that its oxidation products could have sufficiently low volatility to contribute to SOA formation, particularly under conditions of high aerosol loading. The presence of both aldehyde and ketone functionalities allows for a variety of oxidation pathways that can lead to highly oxygenated and less volatile products. Furthermore, multifunctional carbonyls can participate in particle-phase reactions, such as accretion reactions (e.g., aldol (B89426) condensation), which can further increase the molecular weight and decrease the volatility of the aerosol components.
Environmental Persistence and Degradation Models
The environmental persistence of this compound is determined by its atmospheric lifetime, which is primarily controlled by its reaction rate with the •OH radical. The atmospheric lifetime (τ) with respect to reaction with •OH can be estimated using the following equation:
τ = 1 / (kOH * [OH])
where kOH is the rate constant for the reaction with •OH and [OH] is the average atmospheric concentration of •OH radicals (typically assumed to be around 1 x 10⁶ molecules cm⁻³ for a global 24-hour average).
Using the estimated rate constant of ~2.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, the atmospheric lifetime of this compound can be calculated.
Estimated Atmospheric Lifetime of this compound:
| Atmospheric Sink | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecules cm⁻³) | Estimated Lifetime |
| Reaction with •OH | ~2.5 x 10⁻¹¹ | 1 x 10⁶ | ~11 hours |
This relatively short lifetime indicates that this compound is not a persistent atmospheric pollutant and will be removed from the atmosphere on a timescale of hours to a day. Its degradation will contribute to the formation of other secondary pollutants downwind of its emission sources.
Atmospheric degradation models for specific compounds like this compound are often incorporated into larger chemical transport models. These models use kinetic data, product yields, and SOA formation potentials to simulate the atmospheric chemistry of a wide range of VOCs. While a specific, detailed degradation model for this compound is not available in the literature, its chemistry would be represented in these models based on the known reactivity of its functional groups. The key processes included would be its reaction with •OH, photolysis, and the subsequent reactions of its degradation products, ultimately leading to the formation of smaller, more oxidized species and potentially contributing to SOA.
Emerging Research Frontiers and Future Perspectives
Development of Highly Enantioselective and Diastereoselective Syntheses
The presence of a stereocenter at the α-position of 2-Methyl-3-oxopentanal makes the development of enantioselective and diastereoselective synthetic routes a significant area of research. While direct asymmetric synthesis of this specific compound is not yet widely reported, analogous transformations on related α-alkyl-β-keto esters and imides provide a strong foundation for future work. A key strategy involves the catalytic asymmetric Roskamp reaction of α-alkyl-α-diazoesters with aldehydes. researchgate.netacs.org For instance, the use of a chiral N,N'-dioxide-scandium(III) complex has been shown to produce α-alkyl-β-keto esters in excellent yields and high enantioselectivities (up to 98% ee). acs.org This approach could potentially be adapted for the synthesis of enantioenriched this compound.
Another promising avenue is the asymmetric redox C-C bond formation between α-alkyl-α-diazocarbonyl compounds and aldehydes, which has been successfully applied to the synthesis of α-alkyl-β-keto imides with a chiral tertiary stereocenter. acs.orgnih.gov Furthermore, catalytic methods for the enantioselective synthesis of α-quaternary ketones and aldehydes from simple carboxylic acid or ester starting materials are being developed, offering a versatile toolkit for creating complex stereocenters. unc.edunih.gov
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Chiral N,N'-dioxide-Sc(III) complex | α-Alkyl-α-diazoesters and aromatic aldehydes | α-Alkyl-β-keto esters | Up to 98% | - | acs.org |
| Asymmetric redox C-C bond formation | α-Alkyl-α-diazocarbonyl compounds and aldehydes | α-Alkyl-β-keto imides | High | High | acs.org |
| Chiral phosphine (B1218219) with acyl substitution | Carboxylic acids/esters and allylic nucleophiles | α-Quaternary ketones and aldehydes | 90:10 to >99:1 er | - | unc.edunih.gov |
| (R,R)-Teth-TsDPEN-Ru(II) complex | α-Alkyl-β-ketoaldehydes | anti-1,3-diols | >99% | 85:15 to 92:8 | researchgate.net |
Exploration of Novel Organocatalytic and Biocatalytic Transformations
Organocatalysis and biocatalysis represent powerful tools for the selective transformation of carbonyl compounds like this compound, offering environmentally benign alternatives to traditional metal-based catalysts. Organocatalytic approaches have been extensively used for the enantioselective functionalization of aldehydes and β-keto esters. acs.orgnih.govnih.gov For instance, the synergistic combination of photoredox catalysis and organocatalysis allows for the direct β-alkylation of saturated aldehydes. acs.org This method involves the photon-induced oxidation of an enamine intermediate to a β-enaminyl radical, which can then react with various Michael acceptors. acs.org Such strategies could be employed to modify the pentanal backbone of this compound.
Biocatalysis offers highly selective methods for the reduction of carbonyl groups. tudelft.nl Whole-cell biocatalysts, such as E. coli JM109, have demonstrated the ability to selectively reduce aldehydes to their corresponding alcohols with high chemoselectivity. nih.gov Furthermore, alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of ketones and β-keto esters, yielding chiral alcohols with high enantiomeric excess. nih.govgeorgiasouthern.eduresearchgate.net Carboxylic acid reductases (CARs) provide a direct route from carboxylic acids to aldehydes, expanding the biocatalytic toolkit for aldehyde synthesis. mdpi.comresearchgate.net These enzymatic systems could be engineered to selectively reduce either the aldehyde or the ketone functionality of this compound, leading to valuable chiral building blocks.
| Catalytic System | Transformation | Substrate Scope | Key Features | Reference |
| Photoredox Organocatalysis | Direct β-alkylation of saturated aldehydes | Saturated aldehydes and Michael acceptors | Redox-neutral, atom-economical C-H functionalization | acs.org |
| E. coli JM109 (whole cell) | Selective reduction of aldehydes | Various aldehydes | High chemoselectivity, eco-compatible | nih.gov |
| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones and β-keto esters | Prochiral ketones and β-keto esters | High enantioselectivity | nih.govresearchgate.net |
| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids to aldehydes | Carboxylic acids | Enzymatic route to aldehydes | mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methodologies from batch to continuous flow processes is a major frontier in modern chemistry, offering improved safety, efficiency, and scalability. Flow chemistry is particularly well-suited for the synthesis and transformation of reactive intermediates like α-functionalized aldehydes. acs.orguniba.itresearchgate.net For example, the α-bromination of aldehydes has been successfully performed in a continuous flow system, demonstrating enhanced reaction efficiency and selectivity compared to batch methods. acs.orgresearchgate.net The integration of such flow processes could enable the multistep synthesis of complex molecules derived from this compound in a streamlined and controlled manner. acs.org
Automated synthesis platforms are also revolutionizing the discovery and optimization of chemical reactions. sigmaaldrich.comchemrxiv.org These systems can perform entire synthetic sequences, including reaction setup, purification, and analysis, with minimal human intervention. sigmaaldrich.com The application of automated platforms to the synthesis of complex aldehydes and their derivatives would significantly accelerate the exploration of the chemical space around this compound. youtube.com
Advanced In-Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are becoming indispensable tools for understanding and optimizing reactions involving carbonyl compounds. researchgate.netacs.orgnih.gov
In-situ FTIR spectroscopy allows for the continuous monitoring of the concentration of reactants, products, and intermediates by tracking their characteristic vibrational frequencies. acs.orgyoutube.com This technique has been used to study the progress of catalytic cyanosilylation of aldehydes and the oxidation of various organic molecules. researchgate.netacs.org For reactions involving this compound, in-situ FTIR could be used to follow the consumption of the aldehyde and ketone carbonyl groups, providing detailed kinetic data.
In-situ NMR spectroscopy offers detailed structural information about species in solution, making it a powerful tool for mechanistic studies of organocatalytic reactions. manchester.ac.ukbruker.comresearchgate.netwiley.comresearchgate.net By conducting reactions directly within an NMR spectrometer, researchers can identify and characterize key intermediates and transition states, leading to a deeper understanding of the catalytic cycle.
Predictive Modeling of Reactivity and Environmental Fate
Computational modeling is increasingly being used to predict the properties and behavior of chemical compounds, reducing the need for extensive experimental testing. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or other properties. wikipedia.org QSAR models have been developed to predict the aquatic toxicity of aldehydes based on molecular descriptors calculated from their structure. nih.gov These models can help to assess the potential environmental impact of this compound and its derivatives.
Predictive models are also being developed to understand the reactivity of chemicals. nih.gov For α,β-unsaturated carbonyl compounds, QSAR models have been created to predict their mutagenicity. nih.gov While this compound is not an α,β-unsaturated aldehyde, similar modeling approaches could be applied to predict its reactivity towards biological nucleophiles.
Furthermore, environmental fate models are used to predict how a chemical will be distributed and transformed in the environment. researchgate.netup.ptresearchgate.net These models consider factors such as a chemical's physical-chemical properties and its susceptibility to degradation processes to estimate its persistence and potential for exposure. epa.gov The development of such models for this compound would be crucial for a comprehensive assessment of its environmental profile. osti.gov
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-methyl-3-oxopentanal in laboratory settings?
Synthesis optimization requires attention to reaction conditions (e.g., temperature, catalysts like acid/base systems), solvent selection (polar aprotic solvents may enhance yield), and purification methods (distillation or column chromatography). For structurally similar compounds like methyl 2-methyl-3-oxopentanoate, purity is often achieved via fractional distillation under reduced pressure . Ensure reaction progress is monitored using TLC or GC-MS to identify intermediates and byproducts.
Q. How should researchers safely handle this compound during experimental procedures?
Follow OSHA and EN166 standards: wear chemical safety goggles, nitrile gloves, and lab coats. Use fume hoods to minimize inhalation risks. Contaminated gloves must be disposed of per hazardous waste protocols, and hands washed thoroughly post-handling. Refer to methyl trifluoromethanesulfonate safety guidelines for analogous volatile compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
Use a combination of NMR (¹H, ¹³C, DEPT for carbonyl group identification), IR (to confirm ketone and aldehyde functional groups), and mass spectrometry (for molecular ion and fragmentation patterns). For related compounds like 3-ethyl-2-oxopentanamide, structural confirmation often relies on 2D NMR (COSY, HSQC) to resolve overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?
Conflicting data (e.g., unexpected NMR shifts or IR absorptions) may arise from tautomerism or impurities. Employ additional techniques like X-ray crystallography for solid-state structure elucidation or computational methods (DFT calculations) to predict spectral patterns. Cross-validate results with independent synthetic batches, as suggested in qualitative research frameworks for data contradiction analysis .
Q. What experimental design strategies mitigate side reactions in the synthesis of this compound analogs?
Design controlled experiments to isolate variables:
Q. How can this compound serve as a precursor in medicinal chemistry research?
Its α,β-unsaturated carbonyl structure makes it a candidate for Michael addition reactions or heterocyclic synthesis (e.g., pyrazoles or pyrroles). Evaluate biological activity through in vitro assays (e.g., enzyme inhibition studies) with appropriate controls (positive/negative, dose-response curves). Document IC₅₀ values and statistical significance rigorously, following pharmacological reporting standards .
Data Reporting and Ethical Considerations
Q. What are the best practices for presenting synthetic and analytical data on this compound in research papers?
- Organize results using tables (e.g., reaction yields under varying conditions) and figures (e.g., annotated spectra).
- Report uncertainties (e.g., ±SD for triplicate measurements) and limit decimal places to reflect instrument precision.
- Avoid redundant descriptions; instead, align with journal guidelines for conciseness, as emphasized in qualitative research frameworks .
Q. How should researchers address potential conflicts in data ownership during collaborative studies involving this compound?
Define data ownership and authorship roles upfront via collaboration agreements. Retain raw data (spectra, chromatograms) for 5–10 years, and share anonymized datasets in repositories like PubChem or Zenodo to enhance reproducibility. Adhere to ethical standards by declaring conflicts of interest and avoiding duplicate publication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
